2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane typically involves the hydrochlorination of norbornene derivatives. One common method involves the reaction of norbornene with hydrochloric acid in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chlorine atom and the bicyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound without the chlorine and propyl groups.
2-Chloronorbornane: A similar compound with only the chlorine atom attached.
2-Propylbicyclo[2.2.1]heptane: A compound with only the propyl group attached.
Uniqueness
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H17Cl |
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Molecular Weight |
172.69 g/mol |
IUPAC Name |
2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3 |
InChI Key |
YNSZGTLCDHFPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CC2CCC1C2 |
Origin of Product |
United States |
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